5-Chloronaphthalene-1-carbonitrile
Description
5-Chloronaphthalene-1-carbonitrile is a halogenated aromatic compound featuring a naphthalene backbone substituted with a chlorine atom at position 5 and a nitrile group (–CN) at position 1. This structure combines the aromatic stability of naphthalene with the electronic effects of the chlorine (electron-withdrawing) and nitrile (polar, electron-withdrawing) groups, influencing its physicochemical properties and reactivity.
Properties
CAS No. |
73399-85-6 |
|---|---|
Molecular Formula |
C11H6ClN |
Molecular Weight |
187.62 g/mol |
IUPAC Name |
5-chloronaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H6ClN/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-6H |
InChI Key |
IDINQIUTUSXCIY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C=CC=C(C2=C1)Cl)C#N |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)Cl)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Naphthalene Derivatives
- 5-Nitronaphthalene-1-carbonyl chloride (CAS: 5333-16-4): Structure: Features a nitro (–NO₂) group at position 5 and a carbonyl chloride (–COCl) at position 1, differing from 5-Chloronaphthalene-1-carbonitrile in functional groups. Properties:
- Molecular weight: 235.62 g/mol (vs. ~187.61 g/mol for this compound, estimated based on C₁₁H₆ClN).
- Reactivity: The nitro group enhances electrophilic substitution resistance, while the carbonyl chloride is highly reactive toward nucleophiles. In contrast, the nitrile group in this compound offers stability but can undergo hydrolysis to carboxylic acids under acidic/basic conditions .
Isoquinoline Derivatives
- 1-Chloroisoquinoline-5-carbonitrile (CAS: 1231761-23-1): Structure: Replaces the naphthalene backbone with an isoquinoline ring (a heterocyclic aromatic system with a nitrogen atom). Properties:
- Molecular weight: 188.61 g/mol.
- Electronic effects: The nitrogen in the isoquinoline ring introduces basicity and alters electron distribution compared to the all-carbon naphthalene system. This may influence solubility and binding interactions in biological systems .
Chromene Carbonitriles
- Compound 1E (2-amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile): Structure: A chromene (benzopyran) system with amino, hydroxy, and nitrile groups. Properties:
- Melting point: 223–227°C.
- Such differences impact solubility and pharmacological activity .
Physicochemical and Functional Comparisons
Table 1: Key Properties of this compound and Analogues
Toxicological and Environmental Considerations
However, comprehensive ecotoxicological data (e.g., biodegradation, bioaccumulation) remain undocumented in the provided sources.
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